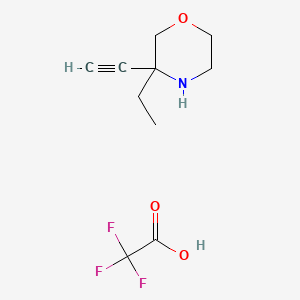
3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is a compound that combines the structural features of both 3-ethyl-3-ethynylmorpholine and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid typically involves the reaction of 3-ethyl-3-ethynylmorpholine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It can be used in reactions such as cycloadditions and cross-coupling reactions.
Biology: The compound may be used in the development of new bioactive molecules. Its unique structure allows for the exploration of new biological pathways and mechanisms.
Medicine: In pharmaceuticals, the compound can be used as an intermediate in the synthesis of drugs. Its unique properties may contribute to the development of new therapeutic agents.
Industry: In materials science, the compound can be used in the synthesis of new materials with unique properties. It may be used in the development of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethylmorpholine
- 3-Ethynylmorpholine
- Trifluoroacetic acid
- Ethyl trifluoroacetate
Comparison: Compared to similar compounds, 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid is unique due to the presence of both the ethyl and ethynyl groups on the morpholine ring, as well as the trifluoroacetic acid moiety. This combination of features imparts unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14F3NO3 |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
3-ethyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,9H,4-7H2,2H3;(H,6,7) |
InChI-Schlüssel |
GAHHAQIVCMVSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
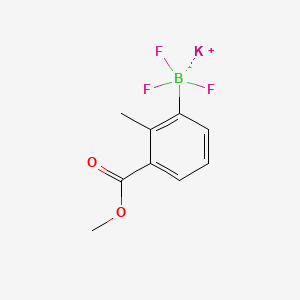
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)
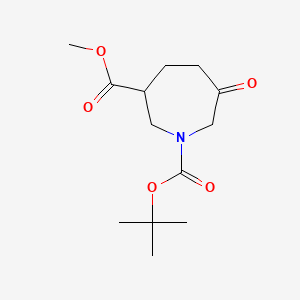

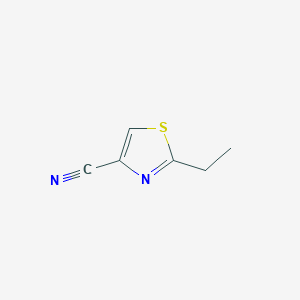
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
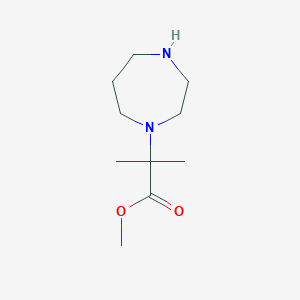
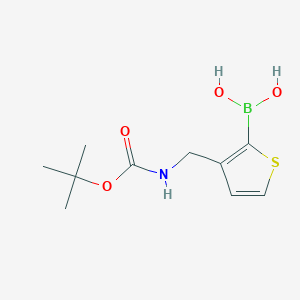
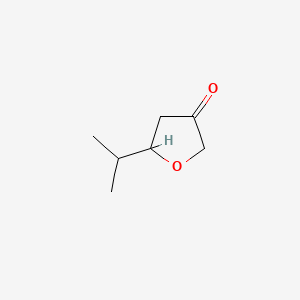
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
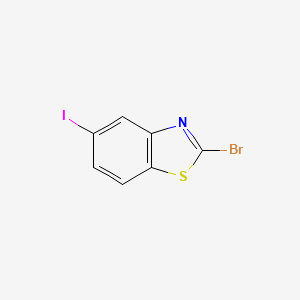
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
